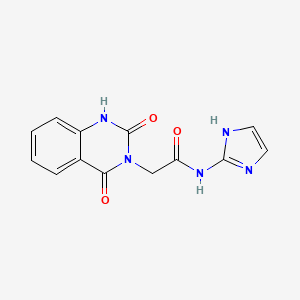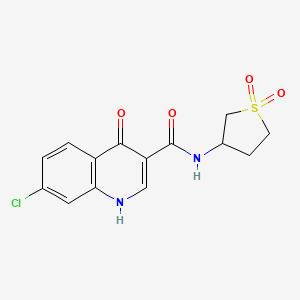
N-(1H-indol-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide is a complex organic compound that features two indole rings connected by a propanamide linker. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide typically involves the following steps:
Formation of the Indole Rings: The indole rings can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Linking the Indole Rings: The two indole rings are connected via a propanamide linker. This can be achieved through a series of reactions including amide bond formation, which typically involves the reaction of an amine with a carboxylic acid or its derivatives (e.g., acid chlorides or esters) in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized to form indole-2,3-diones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the indole rings, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., Br2) or nitro groups (NO2) can be used under acidic conditions.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(1H-indol-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The indole rings can interact with various enzymes and receptors, modulating their activity. The amide linker can also play a role in binding to biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide
- N-(1H-indol-4-yl)-3-(1H-indol-3-yl)propanamide
Uniqueness
N-(1H-indol-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide is unique due to the specific positioning of the indole rings and the presence of a methyl group on one of the indole rings. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H19N3O |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-3-(1-methylindol-3-yl)propanamide |
InChI |
InChI=1S/C20H19N3O/c1-23-13-14(15-5-2-3-8-19(15)23)9-10-20(24)22-18-7-4-6-17-16(18)11-12-21-17/h2-8,11-13,21H,9-10H2,1H3,(H,22,24) |
InChI Key |
HZHCCGJIQIHQMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B14934843.png)
![N-(4-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14934850.png)
![N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14934859.png)
![4-(4-fluorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B14934860.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B14934864.png)
![Methyl {1-[3-(3-hydroxyquinoxalin-2-yl)propanoyl]piperidin-4-yl}acetate](/img/structure/B14934869.png)
![4-(4-chlorophenyl)-N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B14934878.png)
![1-(2-Furylmethyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B14934879.png)
![methyl 5-isopropyl-2-{[3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14934881.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14934882.png)
![N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B14934889.png)
![2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B14934897.png)
